Dilauryl phosphite

Description

Contextualization within Organophosphorus Chemistry

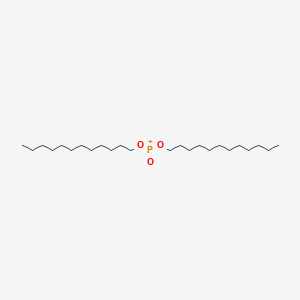

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds are integral to various chemical and industrial processes, with applications ranging from pesticides to flame retardants. wikipedia.org Within this extensive family, phosphite (B83602) esters, characterized by the general structure P(OR)₃, represent a significant class of compounds with a phosphorus oxidation state of +3. wikipedia.org Dilauryl phosphite, with its two lauryl (dodecyl) groups attached to a phosphite center, is a prime example of a dialkyl phosphite. smolecule.com These compounds are derivatives of phosphorous acid and exist predominantly in the phosphonate (B1237965) form, (RO)₂P(O)H, which influences their reactivity. wikipedia.org

Academic Significance of Phosphite Esters in Modern Chemical Science

Phosphite esters are of considerable academic interest due to their versatile reactivity. They are key reactants in fundamental organic reactions such as the Michaelis-Arbuzov reaction, which is a cornerstone for the synthesis of phosphonates, and the Perkow reaction for forming vinyl phosphonates. wikipedia.orgwikipedia.org Their ability to act as ligands in organometallic chemistry further broadens their utility in catalysis and materials science. wikipedia.org Moreover, phosphite esters are recognized for their antioxidant properties, a characteristic that underpins their use as stabilizers in polymers by preventing oxidative degradation. smolecule.comwikipedia.org The study of phosphites contributes to a deeper understanding of reaction mechanisms, particularly those involving phosphorus-centered radicals and the formation of phosphorus-carbon bonds.

Scope and Research Focus on this compound

Research on this compound is multifaceted, exploring its synthesis, chemical behavior, and a range of applications. A primary focus is its role as a stabilizer and antioxidant in polymers and plastics, where it enhances thermal stability and prevents degradation. smolecule.comparchem.com Investigations also delve into its utility as a lubricant additive, where it functions as an extreme-pressure agent to reduce friction and wear. parchem.comjohoku-chemical.com111.89.200 Furthermore, this compound serves as a precursor in the synthesis of other organophosphorus compounds and nanomaterials. Its synthesis is typically achieved through the esterification of phosphorous acid with lauryl alcohol or via transesterification reactions. smolecule.comgoogle.com

Properties

IUPAC Name |

didodecoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCOASQOMILNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051859 | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21302-09-0 | |

| Record name | Di(n-dodecyl)hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Dilauryl Phosphite

Dilauryl phosphite (B83602) is chemically identified as didodecyl phosphonate (B1237965). parchem.com Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₅₁O₃P parchem.comchemnet.com |

| Molecular Weight | 418.63 g/mol parchem.com |

| CAS Number | 21302-09-0 parchem.comchemnet.com |

| IUPAC Name | didodecoxy(oxo)phosphanium smolecule.comnih.gov |

| Physical State | Clear liquid or white to pale yellow solid chemsrc.comjohoku-chemical.comlookchem.comscribd.com |

| Melting Point | 24 °C scribd.comlookchem.com |

| Boiling Point | 200 °C at 2 mmHg scribd.comlookchem.com |

| Flash Point | > 112 °C (> 233.6 °F) chemsrc.comscribd.com |

| Refractive Index | 1.45-1.453 lookchem.com |

Fundamental Chemical Reactivity and Mechanistic Pathways of Dilauryl Phosphite

Oxidation Chemistry and Mechanism of Transformation

A primary reaction of phosphite (B83602) esters, including dilauryl phosphite, is their oxidation to the corresponding phosphate (B84403) esters. wikipedia.orgatamanchemicals.com This transformation is a key aspect of their function as secondary antioxidants in various materials. chempoint.com The general reaction involves the conversion of the P(III) center to a more stable P(V) state. wikipedia.org

The oxidation can be achieved using various oxidizing agents, such as oxygen or hydrogen peroxide, often at elevated temperatures. google.comsmolecule.com For instance, the oxidation of triethyl phosphite to triethyl phosphate was historically demonstrated by passing air through the phosphite for an extended period. google.com More contemporary methods may employ catalysts to expedite this conversion. google.comorganic-chemistry.org A proposed mechanism for the catalytic oxidation of phosphite esters involves the homolytic cleavage of a peroxide catalyst to form free radicals, which then initiate the oxidation of the phosphite. google.com Another advanced catalytic system utilizes an ionic-liquid-supported organotelluride catalyst, which, under aerobic conditions and photosensitization, efficiently converts phosphite esters to phosphate esters. organic-chemistry.org The proposed mechanism for this catalytic cycle involves the oxidation of the telluride to a telluroxide by singlet oxygen, which then forms an adduct with the phosphite ester, ultimately yielding the phosphate ester and regenerating the catalyst. organic-chemistry.org

This oxidation is a critical step in the antioxidant activity of phosphites, where they act as peroxide decomposers. chempoint.commdpi.com By reducing hydroperoxides to alcohols, they prevent the formation of further radicals that would otherwise propagate degradation processes. chempoint.comfiveable.me

Dialkyl phosphites like this compound are effective decomposers of hydroperoxides, a function central to their role as secondary antioxidants. mdpi.comsoftbeam.netpageplace.de The reaction between a phosphite and a hydroperoxide is a stoichiometric process that results in the reduction of the hydroperoxide and the corresponding oxidation of the phosphite to a phosphate. aston.ac.uk

Kinetic studies on the reactions of various phosphites with cumene (B47948) hydroperoxide have revealed a second-order reaction, consistent with a redox process. aston.ac.uk The mechanism involves the phosphite acting as a nucleophile, attacking the electrophilic oxygen of the hydroperoxide. This interaction leads to the formation of the corresponding phosphate and an alcohol. mdpi.comaston.ac.uk

The reactivity of phosphites in hydroperoxide decomposition is influenced by their structure. Aliphatic phosphites generally react faster than aromatic phosphites. cnrs.fr Furthermore, increasing steric hindrance around the phosphorus atom tends to decrease the rate of reaction. cnrs.fr For example, sterically hindered arylphosphites exhibit the lowest hydroperoxide decomposing ability. cnrs.fr

The interaction between phosphites and hydroperoxides can also initiate polymerization in vinyl monomers, indicating the potential formation of radical intermediates under certain conditions. aston.ac.uk This suggests that while the primary mechanism is a non-radical redox reaction, competing radical pathways may also exist.

Formation of Phosphate Esters

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical parameter, particularly for its storage and application in environments where moisture is present. mmu.ac.uk In the presence of water, especially under acidic or basic conditions, this compound can undergo hydrolysis to produce phosphorous acid and lauryl alcohol. smolecule.com This degradation can be problematic, as the resulting products can affect the performance of the material in which the phosphite is incorporated and lead to handling issues like caking. mmu.ac.uk

The hydrolysis of phosphites is often an autocatalytic process, where acidic hydrolysis products can catalyze further degradation. mdpi.comnih.gov The pathway for the hydrolysis of some complex phosphites involves the initial cleavage of the peripheral P-O-R bonds, followed by subsequent steps that ultimately form phosphorous acid and the corresponding alcohols. nih.gov For some systems, the formation of acidic degradation products can accelerate the decomposition rate. mdpi.com

Several factors influence the rate of hydrolysis of dialkyl phosphites. The kinetics of hydrolysis are significantly affected by pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom.

pH: The hydrolysis of phosphites can be catalyzed by both acids and bases. mmu.ac.uknih.gov Trialkyl phosphites tend to hydrolyze rapidly in the presence of acids but are more stable in alkaline solutions. mmu.ac.uk The presence of acidic impurities or by-products can lead to autocatalytic decomposition. mdpi.com Conversely, the addition of basic compounds can significantly enhance hydrolytic stability. cnrs.frgoogle.com

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. utoronto.ca Studies on related organophosphate compounds have shown a significant reduction in half-life at elevated temperatures. utoronto.ca

Steric Hindrance: Increasing the steric bulk of the groups attached to the phosphorus atom can improve hydrolytic stability. google.com This is a common strategy employed in the design of more robust phosphite stabilizers. cnrs.fr

Electronic Effects: The electron density on the phosphorus atom plays a role in its susceptibility to hydrolysis. Reducing the electron density can increase hydrolytic stability. cnrs.fr In studies of related phosphonates, electron-withdrawing substituents have been shown to increase the rate of acidic hydrolysis, while electron-releasing groups slow it down. mdpi.comnih.gov

Physical State: The physical state of the phosphite can also be a factor. Some phosphites are more stable in the solid state compared to the liquid state, or vice-versa. mmu.ac.uk

The following table summarizes the influence of various factors on the hydrolysis of phosphite esters, based on general findings in the literature.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Low pH (Acidic) | Increases | Acid catalysis promotes the cleavage of P-O-C bonds. mdpi.com |

| High pH (Alkaline) | Increases (for some phosphites) | Base catalysis can facilitate nucleophilic attack on the phosphorus atom. nih.gov |

| Increased Temperature | Increases | Provides the necessary activation energy for the reaction. utoronto.ca |

| Steric Hindrance | Decreases | Bulky groups physically shield the phosphorus center from attack by water. google.com |

| Electron-withdrawing Groups | Increases (in acidic hydrolysis) | Makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack. mdpi.com |

| Presence of Basic Stabilizers | Decreases | Neutralizes acidic species that would otherwise catalyze hydrolysis. cnrs.fr |

Radical Reactions and Their Mechanisms Involving Phosphites

Phosphite radicals can participate in various reactions, including redox, substitution, and addition reactions. osti.gov These radicals can be generated through processes like single-electron transfer (SET) or hydrogen atom transfer (HAT) using initiators such as peroxides. oaepublish.com

Dialkyl phosphites, such as this compound, can undergo radical addition reactions across carbon-carbon double bonds in unsaturated organic substrates. nih.gov This type of reaction, often referred to as hydrophosphonylation, is an atom-economical method for forming phosphorus-carbon bonds. nih.gov

The reaction is typically initiated by the decomposition of a radical initiator, such as a peroxide (e.g., di-tert-butyl peroxide or dilauroyl peroxide), at elevated temperatures. nih.govresearchgate.net The proposed mechanism involves the following steps:

Initiation: The initiator decomposes to form radicals.

Propagation: A radical abstracts the hydrogen atom from the P-H bond of the dialkyl phosphite, generating a phosphonyl radical ((RO)₂P•=O).

Addition: This phosphonyl radical then adds to the double bond of the unsaturated substrate (e.g., an alkene), forming a carbon-centered radical intermediate. oaepublish.comnih.gov

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of the dialkyl phosphite, yielding the final addition product and regenerating the phosphonyl radical to continue the chain reaction. nih.gov

The regioselectivity of the addition often results in the anti-Markovnikov product. nih.gov To achieve good yields, an excess of the H-phosphonate is often used to favor the chain transfer step over potential polymerization of the alkene. nih.gov These radical addition reactions have been applied to a variety of unsaturated substrates, including terminal and internal alkenes. nih.gov

The following table provides a generalized overview of radical addition reactions involving H-phosphonates and alkenes.

| Reactants | Initiator | Conditions | Product Type |

| Dialkyl H-phosphonate + Alkene | Di-tert-butyl peroxide | 120–190 °C | Alkylphosphonate (Anti-Markovnikov) nih.gov |

| Dialkyl H-phosphonate + Alkene | Dilauroyl peroxide (DLP) | Heat | Cyclized derivatives (in specific cases) nih.gov |

| Dialkyl H-phosphonate + Alkene | Triethylborane (Et₃B)/Air | Ambient Temperature | Alkylphosphonate preprints.org |

Phosphite-Mediated Radical Desulfurative Alkene Alkylation

This compound, as a dialkyl phosphite, can participate in radical desulfurative alkene alkylation. This process involves the use of a phosphite, such as triethyl phosphite, as a sulfur atom acceptor, enabling thiols to act as precursors for carbon-centered radicals. acs.org This method facilitates a reductive coupling reaction with a variety of alkenes. acs.org The reaction is propelled by the exchange of weaker sulfur-hydrogen and carbon-sulfur bonds in aliphatic thiols for stronger carbon-hydrogen, carbon-carbon, and sulfur-phosphorus bonds in the final products. acs.org

The scope of this reaction is broad, encompassing a range of functionalized and electronically neutral alkenes. acs.orgchemrxiv.org For instance, alkenes bearing functional groups like alkyl chlorides, protected nitrogen groups, silyl (B83357) ethers, and thioethers undergo desulfurative alkylation with moderate to excellent efficiency. acs.orgchemrxiv.org Even electronically unbiased alkenes, such as tert-butyl ethylene (B1197577) and 1-hexene, are readily alkylated to yield linear products. acs.orgchemrxiv.org

The reaction demonstrates notable functional group tolerance. For example, an epoxide-containing allyl ether can undergo the desired reductive alkylation without degradation of the epoxide ring, despite the known reducing capabilities of phosphites. acs.orgchemrxiv.org However, the presence of a phenol (B47542) group can diminish reaction efficiency compared to its acetyl-protected counterpart. acs.orgchemrxiv.org In the case of dienes, such as 1,5-cis,cis-cyclooctadiene, reductive alkylation occurs without intramolecular cyclization. acs.org Conversely, with 1,6-heptadienes like diallyl ether, cyclized alkylation products are formed exclusively. acs.org This difference in reactivity is attributed to the relative rates of cyclization versus hydrogen atom transfer. acs.org

The general mechanism for phosphite-mediated radical desulfurative alkene alkylation is depicted below:

| Step | Description |

| 1. Initiation | A radical initiator generates a radical species. |

| 2. S-H Abstraction | The initiator radical abstracts a hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•). |

| 3. S-P Bond Formation | The thiyl radical reacts with the phosphite (P(OR')₃), in this case, this compound, to form a phosphoranyl radical intermediate. |

| 4. C-S Bond Cleavage | The phosphoranyl radical undergoes fragmentation, cleaving the C-S bond to generate an alkyl radical (R•) and a thiophosphate. |

| 5. Alkene Addition | The alkyl radical adds to the alkene, forming a new carbon-centered radical. |

| 6. H-Atom Transfer | The newly formed radical abstracts a hydrogen atom from another molecule of the thiol, propagating the radical chain and forming the final alkylated product. |

Mechanistic Studies of Radical Phosphorylation

Radical phosphorylation has emerged as a significant strategy for constructing organophosphorus compounds. researchgate.netoaepublish.com The generation of phosphorus-centered radicals can be achieved through various methods, including the use of transition metals, photoredox catalysis, and electrochemistry. researchgate.netoaepublish.comoaes.cc These P-centered radicals can then participate in a variety of transformations, including the functionalization of alkenes and alkynes. oaes.ccoaepublish.com

Mechanistic studies indicate that in many radical phosphorylation reactions, a P-centered radical adds to a carbon-carbon double or triple bond. oaepublish.com The resulting carbon-centered radical intermediate can then undergo further reactions, such as cyclization or trapping by other species, to form the final product. oaepublish.com For example, visible-light-induced tandem phosphorylation-cyclization of vinyl azides has been used to synthesize phosphorylated phenanthridines. oaepublish.com In this process, the addition of a phosphoryl radical to the vinyl azide (B81097) generates an iminyl radical, which then undergoes intramolecular homolytic aromatic substitution. oaepublish.com

The development of metal-free catalytic phosphorylation involving P-centered radicals has also been a focus of research. researchgate.net For instance, visible-light photoredox catalysis has been employed to facilitate C-P bond formation under mild conditions. oaepublish.com Organic dyes like Eosin Y can act as photosensitizers, promoting these reactions. oaepublish.comoaes.cc

Phosphorylation Reactions and Intermolecular Phospho Group Transfers

Phosphorylation reactions are fundamental in biological systems and synthetic organic chemistry, involving the transfer of a phosphoryl group (PO₃) from a donor to an acceptor molecule. nih.govlibretexts.org In biological contexts, adenosine (B11128) triphosphate (ATP) is the principal phosphate group donor. libretexts.org Enzymes such as kinases catalyze the transfer of a phosphate group from ATP to an alcohol or carboxylate acceptor. libretexts.org Conversely, phosphatases catalyze the removal of phosphate groups. libretexts.org

Intermolecular phospho group transfers can also occur in the gas phase between phosphopeptides. core.ac.uk For instance, the transfer of a phosphate group from a phosphohistidine-containing peptide to another identical peptide has been observed via mass spectrometry. core.ac.uk This process is thought to be facilitated by the formation of a non-covalent homodimeric complex, stabilized by electrostatic interactions between the phosphate group and a protonated amino acid residue, such as lysine. core.ac.uk

Elucidation of Associative and Dissociative Phospho Transfer Mechanisms

The mechanism of phospho group transfer reactions is often described as existing on a spectrum between two extremes: associative and dissociative pathways. nih.govfrontiersin.org

Associative Mechanism (AN + DN): This is a stepwise pathway involving the formation of a stable pentacoordinate phosphorane intermediate. nih.govfrontiersin.orgresearchgate.net The reaction proceeds through an addition-elimination sequence. nih.gov

Dissociative Mechanism (DN + AN): This is also a stepwise mechanism, but it proceeds through the formation of a highly reactive, trigonal metaphosphate intermediate. nih.govfrontiersin.orgoup.com This pathway is characterized by an elimination-addition sequence. nih.gov

Concerted Mechanism (ANDN): This is a one-step, SN2-like mechanism where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously in a single transition state. nih.govfrontiersin.org

The specific mechanism that is operative can be influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. frontiersin.org For example, the hydrolysis of phosphate monoester dianions with good leaving groups often proceeds through a dissociative mechanism, while reactions of monoanions can be more associative in character. frontiersin.org Computational studies have been instrumental in exploring the free-energy surfaces of these reactions and have shown that the energy barriers for associative and dissociative pathways can be quite similar, suggesting that an enzyme's active site could potentially select for either mechanism based on the specific electrostatic environment. acs.org

| Mechanism | Key Feature | Intermediate |

| Associative (AN + DN) | Stepwise, addition-elimination | Pentacoordinate phosphorane |

| Dissociative (DN + AN) | Stepwise, elimination-addition | Metaphosphate |

| Concerted (ANDN) | One-step, SN2-like | None (single transition state) |

Reactions Yielding Phosphonate (B1237965) Derivatives

Several key reactions are employed to synthesize phosphonate derivatives, with the Michaelis-Arbuzov and Perkow reactions being two of the most prominent.

Michaelis-Arbuzov Reaction: Mechanistic Insights and Scope

Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. chemeurope.comwikipedia.orgjk-sci.com The reaction typically involves the treatment of a trialkyl phosphite, such as this compound, with an alkyl halide to produce a dialkyl phosphonate. chemeurope.comwikipedia.org

The mechanism proceeds in two main steps:

Nucleophilic Attack: The reaction initiates with the SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic alkyl halide. chemeurope.comwikipedia.org This forms a phosphonium (B103445) salt intermediate. chemeurope.comwikipedia.org

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt in a second SN2 reaction. chemeurope.comwikipedia.org This step results in the formation of the final phosphonate product and a new alkyl halide. chemeurope.comwikipedia.org

The reactivity of the components follows general trends. For alkyl halides, the reactivity order is R-I > R-Br > R-Cl. chemeurope.com Primary alkyl halides and acyl halides generally react smoothly. wikipedia.org The reactivity of the phosphorus reactant is influenced by its substituents; electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down. jk-sci.com

The Michaelis-Arbuzov reaction has a broad scope, but it is not without limitations. Aryl and vinyl halides are generally unreactive under standard conditions. chemeurope.com Furthermore, α-bromo- and α-chloroketones tend to undergo a competing reaction known as the Perkow reaction. chemeurope.comwikipedia.org

| Reactant Type | General Reactivity |

| Alkyl Halide | RCOX > RCH₂X > RR'CHX >> RR'R"CX |

| Halide | I > Br > Cl |

| Phosphorus Reactant | Phosphinites > Phosphonites > Phosphites |

Perkow Reaction Pathways

The Perkow reaction is a significant side reaction in the Michaelis-Arbuzov synthesis when using α-haloketones as substrates. chemeurope.comwikipedia.org Instead of the expected β-keto phosphonate, the Perkow reaction yields a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org

The mechanism of the Perkow reaction is believed to involve the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, eliminating the halide to form a cationic species. wikipedia.org The final step is the dealkylation of this cation by the halide anion, which attacks one of the phosphite's alkyl groups to produce the enol phosphate product. wikipedia.org

The competition between the Michaelis-Arbuzov and Perkow pathways is influenced by the nature of the halogen in the α-haloketone. While α-bromo- and α-chloroketones predominantly lead to the Perkow product, α-iodoketones tend to yield the Michaelis-Arbuzov product. chemeurope.comnih.gov The electron density at the α-keto carbon atom is a key factor in determining the reaction pathway. wikipedia.org

Michaelis-Becker Reaction in Phosphonate Synthesis

The Michaelis-Becker reaction is a crucial method for forming carbon-phosphorus bonds, providing an alternative to the Michaelis-Arbuzov reaction for synthesizing phosphonates. The reaction involves the deprotonation of a dialkyl phosphite, such as this compound, by a strong base to form a phosphonate anion. This anion then acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution (SN2) reaction to yield the corresponding alkylphosphonate. tripod.comwikipedia.org

The general mechanism proceeds in two main steps:

Deprotonation: A dialkyl phosphite reacts with a base (e.g., sodium ethoxide, potassium tert-butoxide) to form a sodium or potassium salt of the dialkyl phosphite. This salt exists as a nucleophilic phosphonate anion.

Nucleophilic Substitution: The phosphonate anion attacks an alkyl halide, displacing the halide ion to form the dialkyl alkylphosphonate. wikipedia.orgresearchgate.net

A significant advantage of the Michaelis-Becker reaction over the more common Arbuzov reaction is that it can be performed under milder conditions. The Arbuzov reaction often requires high temperatures (120°C - 160°C), which can lead to unwanted side reactions or polymerization, especially with thermally sensitive substrates like vinyl compounds. wikipedia.orgtandfonline.com In contrast, the Michaelis-Becker reaction can proceed rapidly at or below room temperature, often resulting in high yields of products that require minimal purification. tandfonline.com

This methodology has been successfully applied to the synthesis of various dialkyl-p-vinylbenzyl phosphonates using p-vinylbenzyl chloride as the alkyl halide. Research has demonstrated that this reaction is effective for a range of dialkyl phosphonates, from dimethyl phosphonate to this compound, without needing to alter the reaction conditions. tandfonline.com The use of potassium t-butoxide in THF allows for a smooth and rapid reaction at room temperature. tandfonline.com

Table 1: Synthesis of Dialkyl-p-vinylbenzyl Phosphonates via Michaelis-Becker Reaction

The applicability of the Michaelis-Becker reaction to higher dialkyl phosphonates, such as this compound, makes it a valuable synthetic route that avoids the harsh conditions of the Arbuzov procedure, which can be impractical for such substrates. tandfonline.com

Pudovik and Kabachnik-Fields Reactions

This compound serves as a key P-reagent in both the Pudovik and Kabachnik-Fields reactions, which are fundamental for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively. These product classes are of significant interest due to their biological activities. core.ac.uknih.gov

The Pudovik reaction involves the addition of a dialkyl phosphite across a carbon-heteroatom double bond. wikipedia.org When reacting with an aldehyde or ketone, the P-H bond of this compound adds to the carbonyl group (C=O) in the presence of a base, yielding an α-hydroxyphosphonate. tripod.comnih.gov Alternatively, the Pudovik reaction can refer to the addition of a dialkyl phosphite to an imine (C=N), which is also known as the aza-Pudovik reaction, to form an α-aminophosphonate. nih.govwikipedia.org The reaction tolerates long-chain alkyl groups in the phosphite, making it suitable for this compound. eurekaselect.com

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite like this compound. nih.govslideshare.netmdpi.com This reaction is one of the most efficient methods for preparing α-aminophosphonates. researchgate.net There are two generally accepted mechanistic pathways for the Kabachnik-Fields reaction. core.ac.ukmdpi.com

Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base) intermediate. Subsequently, the dialkyl phosphite adds to the C=N bond of the imine to give the final α-aminophosphonate product. core.ac.ukmdpi.com

α-Hydroxyphosphonate Pathway: The dialkyl phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate intermediate (via a Pudovik-type reaction). This intermediate then undergoes nucleophilic substitution of the hydroxyl group by the amine to yield the α-aminophosphonate. core.ac.ukmdpi.com

The prevailing pathway often depends on the specific reactants and reaction conditions. For instance, studies following the reaction of n-propylamine, benzaldehyde, and diethyl phosphite have indicated the involvement of the imine intermediate. mdpi.com

Table 2: General Schemes for Pudovik and Kabachnik-Fields Reactions with this compound

Functionalization and Derivatization Studies of this compound

Functionalization and derivatization refer to the chemical conversion of a compound into a product with a different chemical structure and, consequently, modified properties or applications. nih.gov this compound is a versatile precursor that undergoes various reactions to yield a range of functionalized derivatives.

One of the primary modes of functionalization is through reactions involving the phosphorus center. This compound can undergo substitution reactions where the hydrogen atom on the phosphorus is replaced, leading to further functionalization. smolecule.com For example, as discussed in the Michaelis-Becker and Kabachnik-Fields reactions, it is derivatized into phosphonates and aminophosphonates, respectively.

Another key aspect of its reactivity is its role as an antioxidant and stabilizer. mdpi.com In these applications, this compound is derivatized through oxidation. It functions by decomposing hydroperoxides, a key species in oxidative degradation, thereby being oxidized to dilauryl phosphate. mdpi.com This transformation is a form of functionalization where the phosphite is consumed to protect a base material, such as a polymer or lubricant, from degradation. smolecule.com

This compound also serves as a precursor for the synthesis of functionalized nanomaterials. It can act as both a reducing agent and a stabilizer in the synthesis of metal nanoparticles (e.g., silver, gold). In this process, the phosphite reduces metal salts to form the nanoparticles and simultaneously creates a protective layer on their surface to prevent aggregation, a clear example of surface functionalization. smolecule.com

Furthermore, radical-mediated reactions offer another pathway for derivatization. The use of dilauroyl peroxide, a related lauryl compound, as a radical initiator highlights the potential for radical chemistry in this area. acs.orgacs.org The P-H bond in this compound can participate in radical reactions. For instance, the free-radical addition of dialkyl phosphites to alkenes is a known method to create functionalized phosphonates, which has been used to modify vegetable oils and other unsaturated molecules. researchgate.net

Table 3: Examples of this compound Functionalization and Derivatization

Compound List

Applications and Mechanistic Roles in Polymer and Material Science

Antioxidant Functionality in Polymeric Systems

Dilauryl phosphite (B83602) functions as a secondary antioxidant, a class of stabilizers that plays a critical role in protecting polymers from degradation. smolecule.comamfine.com Unlike primary antioxidants that primarily scavenge free radicals, secondary antioxidants like phosphites work by decomposing hydroperoxides, which are unstable intermediates formed during the oxidation process. amfine.coma1impex.comfiveable.mespecialchem.com This action is particularly effective at the high temperatures characteristic of polymer processing. amfine.comuvabsorber.com

Mechanisms of Peroxide Decomposition in Polymer Stabilization

The primary antioxidant mechanism of dilauryl phosphite and other phosphite esters involves the decomposition of hydroperoxides (ROOH) into non-radical, stable products. a1impex.commdpi.com During the oxidative degradation of polymers, hydroperoxides are formed and can break down into highly reactive radicals, propagating the degradation chain reaction.

Trivalent phosphorus compounds, such as this compound, interrupt this cycle by reacting with hydroperoxides to convert them into stable alcohols (ROH). rangdaneh.ir In this redox process, the phosphite (P(III)) is oxidized to a phosphate (B84403) (P(V)). rangdaneh.irgoogle.comaston.ac.uk This chemical transformation is crucial as it prevents the formation of new free radicals that would otherwise continue to damage the polymer matrix. a1impex.com The efficiency of this hydroperoxide decomposition is a key factor in the stabilization of polymers, especially during melt processing stages. amfine.com The reaction effectively neutralizes peroxides, breaking the oxidative chain reactions and preventing further degradation. vinatiorganics.com

Table 1: General Mechanism of Phosphite Antioxidants

| Reactant | Product | Role of Phosphite |

|---|---|---|

| Polymer Hydroperoxide (ROOH) | Stable Alcohol (ROH) | Decomposes hydroperoxides to prevent the formation of damaging free radicals. a1impex.comfiveable.mespecialchem.com |

Synergistic Interactions with Primary Antioxidants

This compound is frequently used in combination with primary antioxidants, such as hindered phenols, to create a synergistic effect that significantly enhances polymer stability. a1impex.comfiveable.mebehinpolymerco.comlongchangchemical.com This synergistic relationship provides more comprehensive protection against thermal and oxidative degradation than either type of antioxidant could achieve alone. a1impex.comfiveable.me

Contributions to Thermal and Oxidative Stability Enhancement

The primary function of this compound as a hydroperoxide decomposer directly contributes to the enhanced thermal and oxidative stability of polymers. a1impex.commayzo.comarchivemarketresearch.com By preventing the breakdown of hydroperoxides, it inhibits the chain reactions that lead to polymer degradation at elevated temperatures. specialchem.com This is particularly crucial during processing operations like extrusion and molding, where polymers are exposed to significant heat and shear. fiveable.meuvabsorber.com

The use of this compound helps to maintain the polymer's molecular weight and mechanical properties, which would otherwise be compromised by thermal degradation. a1impex.com Its effectiveness in improving long-term thermal stability has been noted in a variety of resins, adhesives, plastics, and lubricants. mayzo.com

Influence on Polymer Discoloration Prevention

A significant advantage of using this compound is its ability to prevent polymer discoloration. a1impex.commayzo.comjohoku-chemical.com Discoloration during processing is often caused by the formation of colored degradation products, such as quinone methides, from the primary phenolic antioxidants themselves. specialchem.com

Phosphites and phosphonites can prevent the chemical reactions that lead to these colored byproducts. specialchem.com By protecting the phenolic antioxidant and reducing its degradation, this compound helps maintain the original color and appearance of the polymer product. a1impex.comspecialchem.com It is often described as a non-discoloring and non-staining stabilizer. mayzo.com Research has specifically highlighted the effectiveness of this compound in preventing the discoloration of polyamines. google.com

Role in Processing Stability of Polymers

This compound is highly valued for its role as a processing stabilizer. amfine.commayzo.com The high temperatures and mechanical stress inherent in polymer processing create an environment ripe for oxidative degradation. a1impex.com Phosphite antioxidants are most effective under these high-temperature conditions. amfine.comuvabsorber.com

As processing stabilizers, phosphites work to minimize changes in the polymer's melt viscosity (melt flow rate) and prevent discoloration. amfine.com By scavenging hydroperoxides formed during processing, they protect the polymer backbone from chain scission or cross-linking, thus preserving the intended melt flow characteristics and ensuring a more stable and predictable manufacturing process. amfine.comspecialchem.com

Performance as a Stabilizer in Specific Polymer Matrices

This compound demonstrates effective stabilization across a wide range of polymer systems due to its compatibility and antioxidant functionality. uvabsorber.commayzo.com

Table 2: Application of this compound in Various Polymers

| Polymer Matrix | Primary Function | Key Benefits | Source(s) |

|---|---|---|---|

| Polyolefins (PE, PP) | Secondary Antioxidant, Processing Stabilizer | Enhances long-term thermal stability, provides excellent processing stability, prevents discoloration, works synergistically with primary antioxidants. | fiveable.meuvabsorber.comspecialchem.commayzo.com |

| Polyvinyl Chloride (PVC) | Heat Resistance Stabilizer, Non-discoloring Stabilizer | Improves thermal stability, prevents discoloration. | uvabsorber.commayzo.comjohoku-chemical.com |

| Rubber / Elastomers | Antioxidant | Prevents degradation from oxidation, maintains integrity and functionality, extends service life. | uvabsorber.commayzo.comdataintelo.comcircularrubberplatform.com |

| Styrenic Polymers (ABS) | Secondary Antioxidant | Provides thermo-oxidative stability, works synergistically with other antioxidants like thioesters. | uvabsorber.commayzo.comgoogleapis.com |

| Polyurethanes | Heat Resistance Stabilizer, Non-discoloring Stabilizer | Enhances heat resistance, prevents discoloration. | johoku-chemical.com |

| Polyesters & Polyamides | Processing & Thermal Stabilizer | Provides processing and long-term thermal stability. | uvabsorber.com |

| Polyamines | Discoloration Inhibitor | Effectively suppresses discoloration. | google.com |

Its performance in key polymer families includes:

Polyolefins (Polyethylene, Polypropylene): In polyolefins, this compound is a crucial component of stabilizer packages. It provides excellent protection during melt processing and, in synergistic combination with phenolic antioxidants, delivers outstanding long-term thermal stability for demanding applications. specialchem.commayzo.com

Polyvinyl Chloride (PVC): It is used as a heat resistance and non-discoloring stabilizer in PVC formulations. uvabsorber.comjohoku-chemical.com

Rubber and Elastomers: In the rubber industry, it functions as an antioxidant to prevent oxidative degradation, which can cause hardening, cracking, and loss of elasticity. dataintelo.comcircularrubberplatform.com This helps to maintain the performance and extend the durability of rubber products. dataintelo.comcircularrubberplatform.com

Styrenic Polymers (e.g., ABS): this compound is effective in acrylonitrile-butadiene-styrene (ABS) resins, often in synergistic systems with other secondary antioxidants like thioesters, to improve thermo-oxidative stability. mayzo.comgoogleapis.com

This compound: A Multifaceted Compound in Material Science and Tribology

This compound, a dialkyl phosphite ester, has carved a significant niche as a versatile additive in various industrial applications. Its utility stems from its role as a stabilizer in polymers and as a performance-enhancing additive in lubricants. This article delves into the specific applications and the underlying mechanistic roles of this compound in polymer and material science, as well as in lubricant formulations and tribological studies.

Advanced Characterization and Analytical Methodologies for Dilauryl Phosphite Research

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for confirming the structure of dilauryl phosphite (B83602) and elucidating the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Confirmation (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful, non-invasive tool for the characterization of organophosphorus compounds like dilauryl phosphite. magritek.com Its high sensitivity and the wide chemical shift range of the ³¹P nucleus make it ideal for identifying different phosphorus-containing species and monitoring reaction progress. oup.commagritek.com

In the synthesis of dialkyl phosphites, ³¹P NMR can be used to track the conversion of reactants to the desired product in real-time. acs.orgtandfonline.com The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the differentiation between the starting phosphite materials, intermediates, and the final this compound product. researchgate.nettandfonline.com For instance, the progress of reactions involving trialkyl phosphites can be monitored, and the formation of intermediates like dialkyl iodophosphate can be confirmed using ³¹P{¹H} NMR. tandfonline.com The technique is also crucial for determining the structure of intermediates and byproducts. researchgate.net The relative intensities of the NMR signals can be used to quantify the concentrations of different species in the reaction mixture, providing kinetic data. magritek.comingentaconnect.com

Key ³¹P NMR Data for Dialkyl Phosphites:

| Compound Type | Typical ³¹P NMR Chemical Shift (ppm) | Reference |

| Dialkyl Phosphites | 17–24 | ingentaconnect.com |

| Trialkyl Phosphites | ~138-141 | tandfonline.com |

| Phosphonates | Varies (e.g., 29.8 for bis(diphenylphosphinoyl)-succinate) | ingentaconnect.com |

| Phosphine (B1218219) Oxides | Varies | magritek.com |

This table provides typical chemical shift ranges. Actual values can vary based on the specific structure and solvent.

The ability to distinguish between different oxidation states of phosphorus, such as phosphites and their phosphate (B84403) oxidation products, is another significant advantage of ³¹P NMR. oup.com This is particularly important when studying the stability and degradation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound, FTIR is used to confirm its structure by identifying characteristic bond vibrations. tandfonline.com It is also valuable for monitoring the synthesis process and the degradation of the compound. mmu.ac.ukresearchgate.net

During the synthesis of dialkyl phosphonates from dialkyl phosphites, FTIR can be used to follow the reaction by observing the appearance and disappearance of specific absorption bands. tandfonline.com For example, the formation of P=O and P-O-C bonds and the disappearance of P-H bonds can be tracked. nih.gov

When this compound is used as an additive, such as a stabilizer in polymers, FTIR can monitor its consumption and the formation of its oxidation product, dilauryl phosphate. researchgate.net Spectroscopic studies, including FTIR, help in elucidating the hydrolysis mechanism of phosphite antioxidants. mmu.ac.uk The technique can also be used to study the formation of tribofilms, where changes in the infrared spectra can indicate chemical reactions occurring at the surface. osti.gov

Characteristic FTIR Absorption Bands for Dialkyl Phosphites and Related Compounds:

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| P-H stretch | ~2400 | Characteristic of the phosphite tautomer | nist.gov |

| P=O stretch | ~1250 | Indicates the presence of the phosphonate (B1237965) tautomer or oxidation product | tandfonline.com |

| P-O-C stretch | ~1030-1050 | Associated with the alkoxy groups attached to phosphorus | tandfonline.comosti.gov |

| C-H stretch | ~2850-2960 | From the lauryl alkyl chains | rsc.org |

This table presents general wavenumber ranges. Specific peak positions can be influenced by the molecular environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis (e.g., Tribofilms)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw In the study of this compound, XPS is particularly crucial for analyzing the chemical nature of tribofilms formed on surfaces when it is used as a lubricant additive. nasa.gov

When this compound is used as an anti-wear or friction modifier additive in lubricants, it can react with the metal surfaces under tribological stress to form a protective surface layer known as a tribofilm. researchgate.net XPS analysis of these films reveals their chemical composition, providing insights into the wear protection mechanism. researchgate.netmdpi.com For instance, XPS can identify the presence of phosphorus compounds like iron phosphide (B1233454) or iron phosphate on the worn surface, which are formed from the decomposition of the phosphite additive. researchgate.netresearchgate.net

The binding energies of the P 2p, O 1s, and Fe 2p core levels can be used to determine the chemical states of these elements in the tribofilm. researchgate.net This allows researchers to understand how the additive interacts with the surface to reduce friction and wear. nih.govlboro.ac.uk Depth profiling, where layers of the surface are sputtered away, combined with XPS analysis can reveal the structure and composition of the tribofilm from the surface down to the substrate material. researchgate.netdiva-portal.org

Typical Binding Energies for Elements in Tribofilms:

| Element/Species | Core Level | Binding Energy (eV) | Significance | Reference |

| Iron (metallic) | Fe 2p₃/₂ | ~707 | Unreacted steel substrate | researchgate.net |

| Iron Oxide | Fe 2p₃/₂ | ~710-711 | Oxidized iron on the surface | researchgate.net |

| Phosphate | P 2p | ~133-134 | Indicates formation of phosphate species | researchgate.netfrontiersin.org |

| Phosphide | P 2p | ~129-130 | Suggests formation of metal phosphides | ntu.edu.tw |

Binding energies can vary slightly depending on the chemical environment and instrument calibration.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the components of complex mixtures and quantifying the amount of this compound and related substances.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Product Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass spectra. This combination is highly effective for assessing the purity of this compound and identifying the products of its synthesis or degradation. tandfonline.comnih.gov

In the synthesis of dialkyl phosphites, GC can be used to monitor the reaction and determine the purity of the final product. nih.gov For example, the reaction of salicylic (B10762653) acid with dialkyl phosphite can be studied using GC-MS to identify the products. researchgate.net The technique is also used to analyze for the presence of impurities or byproducts, such as unreacted starting materials or other phosphite esters that may form during the reaction. canada.casci-hub.se

GC-MS is also a key tool for analyzing the degradation products of phosphite antioxidants. mmu.ac.uk The mass spectra of the separated compounds provide structural information that aids in their identification. tandfonline.comrsc.org For instance, in the analysis of dialkyl phosphate metabolites, GC-MS or GC-MS-MS (tandem mass spectrometry) is used for quantification, often after a derivatization step to make the analytes more volatile. nih.govoup.comoup.comnih.gov

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating non-volatile or thermally sensitive compounds. When combined with mass spectrometry (LC-MS), it becomes a powerful tool for analyzing complex mixtures containing this compound and its transformation products. researchgate.netnih.gov

LC-MS is widely used in the analysis of phosphite antioxidants and their degradation products in various matrices, such as polymers and food packaging. nih.govlcms.cz The technique allows for the separation of the parent phosphite from its oxidized phosphate form and other related compounds. researchgate.net For example, an LC-MS/MS method has been developed to quantify tris(nonylphenyl)phosphite and its hydrolysis product, 4-nonylphenol, in food packaging materials. nih.gov

The choice of ionization source in LC-MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for achieving good sensitivity and obtaining informative mass spectra. researchgate.netlcms.cz LC-MS can provide both molecular weight information and fragmentation patterns that are useful for structural elucidation of unknown compounds in complex mixtures. rsc.org

Comparison of GC-MS and LC-MS for this compound Analysis:

| Technique | Analytes | Sample Preparation | Key Advantages |

| GC-MS | Volatile and thermally stable compounds | Often requires derivatization for polar analytes | High resolution, established libraries for identification |

| LC-MS | Non-volatile, thermally labile, and high molecular weight compounds | Simpler for many analytes, direct injection of liquid samples | Broad applicability, suitable for complex matrices |

Dielectric Thermal Analysis in Solution Property Investigations

Dielectric Thermal Analysis (DETA), also known as Dielectric Analysis (DEA), is an effective method for investigating the properties of chemical compounds in solution by examining their dielectric characteristics, such as conductivity and permittivity. lacerta-technology.comresearchgate.net This technique is particularly valuable in the study of lubricant additives like this compound, where understanding the additive's behavior in a non-polar hydrocarbon base is crucial for performance. researchgate.net

In a typical DETA experiment, the sample, such as a solution of this compound in a hydrocarbon base oil, is placed between two electrodes. lacerta-technology.commdpi.com A sinusoidal voltage is applied, and the resulting current is measured. lacerta-technology.com The instrument analyzes the phase and amplitude of the current and voltage to determine the material's dielectric properties, including the dielectric constant (permittivity) and the loss factor. lacerta-technology.com These measurements can be conducted over a range of temperatures to observe thermal transitions and changes in conductivity. lacerta-technology.commdpi.com

A study involving various dialkyl hydrogen phosphites, including this compound, utilized dielectric thermal analysis to investigate their solution properties in hydrocarbons of differing polarities. researchgate.net The analysis yielded data on the electrical conductivity and surface reactivity of the phosphite solutions. researchgate.net Researchers observed a correlation between the organophosphorus compound's molecular mass, the polarity of the hydrocarbon solvent, and the resulting conductivity of the solution. researchgate.net This data was then correlated with performance results from ASTM tests, providing a mechanism to explain the formation and characteristics of protective films on steel surfaces. researchgate.net For instance, the conductivity of dilauryl hydrogen phosphite in a hydrorefined base oil was measured and linked to the relative phosphorus content and thickness of the protective film found on gear surfaces. researchgate.net

The key parameters obtained from DETA include:

Conductivity: An indicator of the mobility of charge carriers within the solution. In lubricant formulations, higher conductivity can be associated with the presence of active additives. researchgate.net

Dielectric Constant (Permittivity, ε'): Represents the ability of the material to store electrical energy.

Loss Factor (ε''): Represents the energy dissipated by the material. The ratio of the loss factor to the dielectric constant is known as the dissipation factor or tan δ. lacerta-technology.com

Ion Viscosity: Calculated as the reciprocal of ion conductivity, its slope can describe the reactivity during processes like curing. lacerta-technology.com

By analyzing these parameters, DETA provides insights into the interactions between this compound and the base oil, as well as its behavior under thermal stress, which is fundamental to its function as a lubricant additive. lacerta-technology.comresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry provides powerful tools for understanding the molecular properties and reactivity of compounds like this compound from a theoretical standpoint. researchgate.netnih.gov These methods, particularly those based on Density Functional Theory (DFT), allow for the calculation of electronic structure, reaction energetics, and molecular descriptors that explain experimental observations and predict chemical behavior. physchemres.orgnih.gov Such theoretical predictions are advantageous in research as they can guide the selection of molecules for specific applications, such as identifying promising antioxidants or understanding reaction mechanisms without extensive empirical testing. researchgate.net

Density Functional Theory (DFT) Applications for Reactivity and Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. irjweb.comnih.gov By calculating the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT can elucidate the reactivity of phosphite compounds. physchemres.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. physchemres.orgthaiscience.info The energy gap between HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

In the context of phosphites, DFT has been used to study their tribochemical reactions at interfaces. For example, first-principle calculations have shown that the friction-reducing properties of phosphites on iron-based surfaces are related to the tribo-induced formation of iron phosphide. unimore.it DFT calculations can model the interactions between the phosphite molecule and the metal surface, predicting the work of separation and shear strength, which are fundamental to understanding lubrication. unimore.it

Furthermore, DFT is employed to analyze reaction mechanisms. A theoretical study on the reaction between triethyl phosphite and trichloromethylphosphine oxide used DFT to analyze the frontier molecular orbitals. The analysis revealed that the HOMO is concentrated around the phosphorus atom of the triethyl phosphite, identifying it as the nucleophilic center, while the LUMO is localized on the chlorine atom of the other reactant, indicating the electrophilic site. This type of analysis helps in predicting the most likely pathway for a chemical reaction. pku.edu.cn

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. irjweb.comnih.gov These include:

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. irjweb.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value suggests greater stability. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. irjweb.com

While specific DFT studies detailing the reactivity of this compound are not widely published, the principles can be illustrated with data from related phosphite compounds.

Table 1: Illustrative DFT-Calculated Properties for Phosphite-Related Compounds (Note: This table presents data for other phosphite compounds to illustrate the application of DFT, as specific data for this compound is not available in the cited literature.)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Triethyl phosphite | B3LYP/6-311G(d,p) | -7.38 | 3.12 | 10.50 | |

| Tris(trimethylsilyl)phosphite (TMSPi) | B3LYP/6-31+G(d) | -8.68 | 0.45 | 9.13 | researchgate.net |

Molecular Property Investigations Related to Antioxidant Action

Computational modeling is a valuable tool for investigating the antioxidant properties of molecules like this compound. nih.govcapes.gov.br Phosphite antioxidants primarily act as reducing agents, breaking oxidation chain reactions by neutralizing hydroperoxides. researchgate.netvinatiorganics.com Quantum chemical calculations, particularly using DFT, can quantify the molecular properties that govern this antioxidant activity. researchgate.netnih.gov

A key indicator of antioxidant efficacy, especially for antioxidants that function via a hydrogen atom transfer (HAT) mechanism, is the Bond Dissociation Enthalpy (BDE) of the relevant bond (e.g., O-H in phenolic antioxidants). nih.gov For phosphites, which are hydroperoxide decomposers, the reactivity towards peroxide species is of primary interest. Theoretical studies can model the reaction pathways and energetics of this process. researchgate.net

Global reactivity descriptors calculated via DFT can reveal a molecule's potential as an antioxidant. researchgate.net A computational study on several organo-phosphorous compounds verified their antioxidant activity by calculating such descriptors. researchgate.net The results were found to be consistent with experimental data, demonstrating the predictive power of these theoretical methods. researchgate.net The study explored the effect of solvent polarity and determined that the HAT mechanism was favored in the gas phase for one of the molecules studied. researchgate.net

Key parameters investigated in computational antioxidant studies include:

HOMO Energy (EHOMO): A higher HOMO energy indicates a greater ability to donate electrons, a key step in many antioxidant mechanisms. thaiscience.info

Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a better antioxidant capacity via electron-transfer mechanisms.

Proton Affinity (PA): Relates to the ability of an anion to accept a proton, relevant for the sequential proton-loss electron-transfer (SPLET) mechanism.

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with homolytic bond cleavage. A lower BDE for a hydrogen-donating group indicates a more effective radical scavenger via the HAT mechanism. nih.gov

The following table presents calculated data for several phosphite esters, illustrating how computational chemistry is used to assess antioxidant potential.

Table 2: Calculated Global Reactivity Descriptors for Selected Phosphite Antioxidants (Note: This table is based on data for the specified phosphite esters, as a comprehensive computational study on this compound's antioxidant properties was not found in the cited literature. The data illustrates the methodology.)

| Compound | EHOMO (eV) | ELUMO (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity (ω) | Reference |

|---|---|---|---|---|---|---|

| Tri(m-methylphenyl) phosphite (m-TMPP) | -5.83 | -0.56 | 2.64 | -3.19 | 1.93 | researchgate.net |

| Tri(4-methyl-2,6-di-tert-butylphenyl) phosphite (TMdtBPP) | -6.13 | -0.45 | 2.84 | -3.29 | 1.90 | researchgate.net |

| Tri(allylphenyl) phosphite (TAPP) | -5.91 | -0.78 | 2.57 | -3.34 | 2.17 | researchgate.net |

Calculations performed using DFT at the B3LYP/6-31G(d,p) level of theory. researchgate.net

These theoretical investigations provide deep molecular-level insights into how this compound and related compounds function, complementing experimental analysis and guiding the development of more effective chemical additives.

Emerging Research Frontiers and Future Directions for Dilauryl Phosphite Studies

Innovation in Sustainable Production Methods and Processes

The chemical industry is increasingly focusing on green and sustainable chemistry principles, and the production of dilauryl phosphite (B83602) is no exception. researchgate.netresearchgate.net Research is actively exploring more environmentally friendly synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. huarenscience.comrsc.org Innovations are centered around developing atom-efficient reactions and exploring the use of safer, bio-based solvents and reagents. huarenscience.comevotec.com

One promising area of research is the development of catalytic processes that can replace traditional stoichiometric methods. rsc.org For instance, the use of non-toxic, earth-abundant metal catalysts is being investigated to improve reaction yields and reduce the environmental impact of production. elchemy.com Additionally, solvent-free reaction conditions are being explored to minimize waste and reduce operational costs. researchgate.net The development of continuous-flow reactor systems is also gaining traction, as they offer better control over reaction parameters and can lead to more efficient and sustainable production processes. evotec.comelchemy.com

Advanced Material Compatibility and Enhanced Thermal Stability Research

Dilauryl phosphite is widely recognized for its role as a stabilizer and antioxidant, particularly in the polymer industry. dataintelo.com Ongoing research is focused on enhancing its performance in these applications, with a specific emphasis on improving the thermal stability of various materials. archivemarketresearch.com When incorporated into polymers like polyethylene (B3416737) and polypropylene, this compound helps to prevent degradation during high-temperature processing, thereby extending the lifespan and maintaining the physical properties of the final products. specialchem.comfiveable.me

Recent studies have delved into the synergistic effects of combining this compound with other additives, such as primary phenolic antioxidants. fiveable.mevinatiorganics.com These blends often exhibit enhanced performance, providing superior protection against both processing degradation and long-term thermal aging. specialchem.com Research is also exploring the compatibility of this compound with a wider range of polymers and advanced materials, aiming to broaden its application scope. vinatiorganics.com

The mechanism by which phosphite antioxidants, including this compound, confer thermal stability is a subject of continuous investigation. It is generally understood that they function as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. fiveable.meresearchgate.net Some aryl phosphites may also act as primary antioxidants by trapping peroxyl radicals. researchgate.netresearchgate.net A deeper understanding of these mechanisms allows for the design of more effective stabilization systems.

Table 1: Research Focus on this compound for Enhanced Material Properties

| Research Area | Focus | Desired Outcome |

| Synergistic Blends | Combining this compound with phenolic antioxidants and other stabilizers. | Improved processing and long-term thermal stability of polymers. specialchem.comfiveable.me |

| Polymer Compatibility | Evaluating performance in a wide range of polymers and new material formulations. | Broader application in advanced materials. vinatiorganics.com |

| Mechanism of Action | Investigating the chemical pathways of hydroperoxide decomposition and radical scavenging. | Development of more efficient and targeted antioxidant systems. researchgate.net |

| High-Performance Applications | Use in demanding applications such as automotive parts and high-durability plastics. | Enhanced product longevity and performance under harsh conditions. dataintelo.com |

Exploration of Novel Catalytic Systems for Phosphite Chemistry

The field of organophosphorus chemistry is witnessing significant advancements in the development of novel catalytic systems, which has direct implications for the synthesis and functionalization of phosphites like this compound. acs.orgnih.gov Researchers are moving away from stoichiometric reactions towards more efficient and selective catalytic methods. sioc-journal.cn This shift is driven by the desire to reduce waste, improve reaction efficiency, and access new chemical transformations.

Key areas of exploration include nucleophilic phosphine (B1218219) catalysis, which has proven to be a powerful tool in organic synthesis due to its broad substrate scope and mild reaction conditions. acs.orgnih.gov The development of chiral phosphine catalysts is also a major focus, enabling the asymmetric synthesis of valuable phosphorus-containing compounds. nih.gov Furthermore, research into P(III)/P(V) redox catalysis aims to create catalytic cycles for reactions that traditionally generate stoichiometric phosphine oxide waste, a significant step towards greener chemical processes. sioc-journal.cn

The versatility of organophosphorus compounds as both ligands and catalysts is a central theme in this research. Their electronic and steric properties can be finely tuned to optimize catalytic performance, leading to high selectivity and stability. For instance, novel phosphite-metal catalyst systems, such as those involving rhodium, are being developed for important industrial processes like hydroformylation. google.com These advanced catalysts can offer improved activity and selectivity compared to traditional systems. advanceseng.com

Table 2: Emerging Catalytic Approaches in Phosphite Chemistry

| Catalytic System | Description | Potential Advantages |

| Nucleophilic Phosphine Catalysis | Utilizes phosphines to activate a variety of chemical bonds under mild conditions. acs.orgnih.gov | Broad substrate scope and diverse reactivity. nih.gov |

| P(III)/P(V) Redox Catalysis | Aims to catalytically regenerate the active P(III) species, avoiding stoichiometric waste. sioc-journal.cn | Reduced waste and improved atom economy. |

| Chiral Phosphine Catalysis | Employs chiral phosphines to control the stereochemistry of reactions. nih.gov | Access to enantiomerically pure phosphorus compounds. |

| Phosphite-Metal Complexes | Uses phosphites as ligands for transition metals to create highly active and selective catalysts. google.com | Enhanced performance in industrial processes like hydroformylation. advanceseng.com |

Investigation of New Reaction Pathways and Functionalization Strategies

The exploration of new reaction pathways and functionalization strategies for phosphites is a vibrant area of research, opening up possibilities for creating novel organophosphorus compounds with unique properties. oup.com Scientists are developing innovative methods to form new chemical bonds with the phosphorus center, moving beyond traditional transformations.

One area of significant interest is the direct functionalization of white phosphorus (P4), the elemental form of phosphorus, to produce valuable organophosphorus compounds, including phosphites. oup.com While challenging, direct functionalization offers a more atom-economical route compared to multi-step syntheses that often involve hazardous intermediates like phosphorus trichloride. rsc.org Recent progress has been made in the synthesis of dialkylphosphites directly from P4 and alcohols. oup.com

Another frontier is the development of multicomponent reactions involving phosphites. For example, a three-component coupling reaction of arynes, phosphites, and alkynes has been developed to synthesize aryl(alkynyl)phosphinates, demonstrating a novel and efficient way to create complex phosphorus-containing molecules. acs.org Researchers are also investigating phosphite-mediated reactions, such as the functionalization of heterocyclic compounds like isoquinolines, where phosphites can mediate alkyl migration to achieve selective C–H functionalization. rsc.org These advanced strategies allow for the construction of complex molecular architectures that would be difficult to access through conventional methods.

The dataintelo.comacs.org-phospha-Brook rearrangement is another reaction pathway being explored for the synthesis of functionalized organophosphorus compounds. mdpi.com This rearrangement allows for the formation of new carbon-phosphorus bonds and has been utilized in various synthetic applications. The development of catalytic and stereoselective versions of these reactions is a key focus, further expanding the synthetic utility of phosphite chemistry.

Development of Advanced Analytical Techniques for In-situ Monitoring and Mechanistic Elucidation

A deeper understanding of the reaction mechanisms and kinetics in phosphite chemistry is crucial for optimizing existing processes and developing new ones. To this end, researchers are increasingly employing advanced analytical techniques for in-situ monitoring, which allows for real-time observation of chemical reactions as they occur. advanceseng.com

Spectroscopic methods are at the forefront of these efforts. In-situ infrared (IR) spectroscopy, for instance, is a powerful tool for monitoring molecularly catalyzed reactions like hydroformylation, where phosphite ligands play a key role. acs.org It can provide valuable information about the concentration of reactants, products, and even transient catalytic species. acs.org Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a vital technique for tracking reactions in real-time and identifying reactive intermediates that are critical to the reaction pathway. advanceseng.com FlowNMR spectroscopy, which combines flow reaction setups with high-resolution NMR, is particularly promising for studying sensitive intermediates in complex catalytic cycles. advanceseng.com

These in-situ techniques are not only used for process monitoring but are also instrumental in elucidating reaction mechanisms. By observing the formation and consumption of different species throughout a reaction, chemists can gain detailed insights into the underlying chemical transformations. For example, spectroscopic studies have been used to investigate the hydrolysis mechanism of phosphite antioxidants, which is important for understanding their stability and performance in polymer applications. mmu.ac.uk Furthermore, molecular docking and multispectral analysis are being used to understand the interactions between antioxidants and the materials they protect at a molecular level. nih.gov

The development of automated, in-situ sensors is another emerging area. These sensors can provide continuous, real-time data on the concentration of specific chemical species, which is invaluable for process control and optimization. frontiersin.orgfrontiersin.org Techniques like UV-Vis spectrophotometry, often coupled with flow analysis methods, are being adapted for in-situ measurements in various environments. frontiersin.orgfrontiersin.org

Integration of this compound Research with Broader Sustainable Chemistry Initiatives

The research and application of this compound are increasingly being integrated into the broader context of sustainable and green chemistry. researchgate.netresearchgate.net This involves a holistic approach that considers the entire life cycle of the compound, from its synthesis to its use and potential for recycling. rsc.orgnih.gov The principles of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals, are guiding the development of next-generation phosphorus compounds and their applications. huarenscience.comdecachem.com

A key aspect of this integration is the effort to "close the loop" of the phosphorus cycle. acs.orgnih.gov This involves developing methods to recover and reuse phosphorus from waste streams, reducing the reliance on mined phosphate (B84403) rock, a finite resource. rsc.org Research into the sustainable production of reduced phosphorus compounds, such as phosphites, from more abundant phosphate sources is a critical part of this effort. nih.gov Mechanochemical methods that are solvent-free and circumvent hazardous intermediates represent a promising step in this direction. nih.gov